molecular formula C8H7Cl3 B8005931 1-(Chloromethyl)-2-(dichloromethyl)benzene CAS No. 30293-58-4

1-(Chloromethyl)-2-(dichloromethyl)benzene

Cat. No.: B8005931
CAS No.: 30293-58-4
M. Wt: 209.5 g/mol
InChI Key: NRFOWKFRVQFTGC-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-(dichloromethyl)benzene is an organic compound with the molecular formula C8H7Cl3 It is a derivative of benzene, where the benzene ring is substituted with one chloromethyl group and one dichloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Chloromethyl)-2-(dichloromethyl)benzene can be synthesized through the chloromethylation of toluene derivatives. The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the benzene ring to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-2-(dichloromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl and dichloromethyl groups can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of methyl groups.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., sodium methoxide, ammonia) in polar solvents such as methanol or water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of benzyl derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of toluene derivatives.

Scientific Research Applications

1-(Chloromethyl)-2-(dichloromethyl)benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of polymers and resins with specific properties.

    Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.

Mechanism of Action

The mechanism by which 1-(Chloromethyl)-2-(dichloromethyl)benzene exerts its effects involves the reactivity of its chloromethyl groups. These groups can form reactive intermediates such as carbocations, which can then interact with various molecular targets. The pathways involved may include nucleophilic substitution, where the compound reacts with nucleophiles to form new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Chloromethyl)-4-(dichloromethyl)benzene
  • 1,3-Dichloro-5-(chloromethyl)benzene

Uniqueness

1-(Chloromethyl)-2-(dichloromethyl)benzene is unique due to the specific positioning of its chloromethyl and dichloromethyl groups on the benzene ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial processes.

Properties

IUPAC Name

1-(chloromethyl)-2-(dichloromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,8H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFOWKFRVQFTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCl)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556995
Record name 1-(Chloromethyl)-2-(dichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30293-58-4
Record name 1-(Chloromethyl)-2-(dichloromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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